Oral Bioavailability and In Vivo Efficacy: Ethanesulfonamide vs. Ethenesulfonamide in Endothelin Receptor Antagonism
In a study of endothelin-A (ETA) receptor antagonists, replacement of the 2-phenylethenesulfonamide group with a 2-phenylethanesulfonamide group (as in compound 6q) was well tolerated, maintaining ETA binding affinity and selectivity [1]. Critically, the ethanesulfonamide-containing analog 6e exhibited a marked improvement in oral activity over the ethenesulfonamide lead 2b, achieving significant inhibition of big ET-1-induced pressor response in conscious rats at an oral dose of 0.3 mg/kg, with a duration of action exceeding 6.5 hours [1][2]. This demonstrates that the saturated ethyl linker confers superior pharmacokinetic properties compared to the unsaturated vinyl linker.
| Evidence Dimension | In vivo oral antagonistic activity and duration of action |
|---|---|
| Target Compound Data | Compound 6e (contains ethanesulfonamide group): Inhibition of big ET-1 pressor response at 0.3 mg/kg p.o., duration >6.5 h |
| Comparator Or Baseline | Compound 2b (contains ethenesulfonamide group): Oral activity reported as less pronounced, though exact dose-response not fully detailed in abstract |
| Quantified Difference | Ethanesulfonamide analog 6e showed 'further improvement in oral activity' with prolonged duration (>6.5 h) at a defined low dose, indicating enhanced pharmacokinetic profile |
| Conditions | Conscious rat model, oral administration, big ET-1 induced pressor response |
Why This Matters
For researchers developing orally bioavailable therapeutics, the ethanesulfonamide scaffold offers a proven pathway to improved in vivo exposure and sustained target engagement relative to unsaturated analogs.
- [1] Harada H, Kazami J, Watanuki S, et al. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorg Med Chem. 2001;9(11):2955-2968. doi:10.1016/s0968-0896(01)00187-0 View Source
- [2] Harada H, et al. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chem Pharm Bull (Tokyo). 2001;49(12):1593-603. doi:10.1248/cpb.49.1593 View Source
